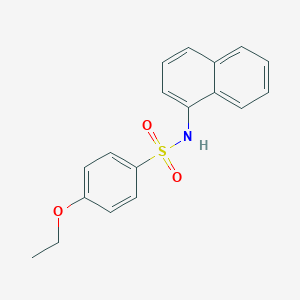![molecular formula C13H18O4S B281806 [(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate, commonly known as HPMS, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a cyclohexane derivative that has a phenyl group and a hydroxyl group attached to it. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of HPMS is not fully understood. However, it is believed to act on the cannabinoid receptors in the brain and spinal cord, which are involved in pain perception and inflammation. HPMS has been found to bind to these receptors and modulate their activity, resulting in the observed physiological effects.
Biochemical and Physiological Effects
HPMS has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis. The compound has also been found to have anti-convulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, HPMS has been shown to have anti-tumor properties, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HPMS in lab experiments is its high purity and high yield. The synthesis method has been optimized to yield a product that is free from impurities, making it suitable for use in biological assays. However, one limitation of using HPMS is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on HPMS. One potential avenue is the development of novel analogs of the compound that exhibit improved pharmacological properties. Another direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of HPMS and its potential therapeutic applications.
Conclusion
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate is a promising compound that has been extensively researched for its potential applications in the field of medicine. The compound exhibits various biochemical and physiological effects, making it a potential candidate for drug development. While there are limitations to its use in lab experiments, the future directions for research on HPMS are promising and warrant further investigation.
Méthodes De Synthèse
The synthesis of HPMS involves the reaction of cyclohexanone with benzene in the presence of a catalyst such as palladium or platinum. The resulting product is then treated with methanesulfonyl chloride to form HPMS. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
HPMS has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit analgesic, anti-inflammatory, and anti-convulsant properties. The compound has also been studied for its potential use in the treatment of neuropathic pain, cancer, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C13H18O4S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-18(15,16)17-12-9-5-6-10-13(12,14)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3/t12-,13-/m0/s1 |
Clé InChI |
CYPFGJWHFAOHAA-STQMWFEESA-N |
SMILES isomérique |
CS(=O)(=O)O[C@H]1CCCC[C@@]1(C2=CC=CC=C2)O |
SMILES |
CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O |
SMILES canonique |
CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
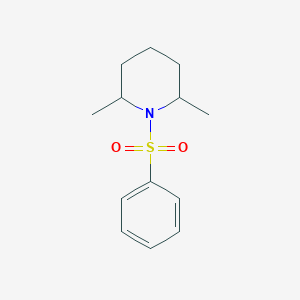
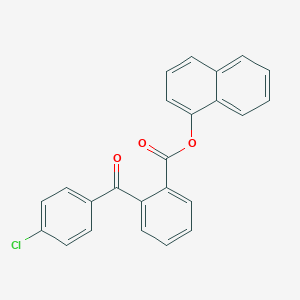
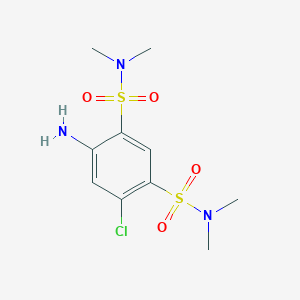
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)
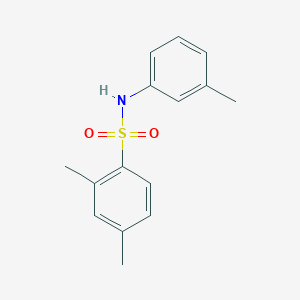
![3-{[(4-Ethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281745.png)
![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)
